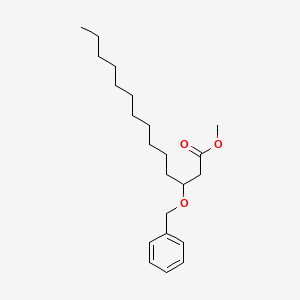
R-(3)-Benzyloxy Myristic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
R-(3)-Benzyloxy Myristic Acid Methyl Ester is a chemical compound that belongs to the class of fatty acid esters. It is derived from myristic acid, a saturated fatty acid commonly found in nutmeg, palm oil, and coconut oil. The compound is characterized by the presence of a benzyloxy group attached to the third carbon of the myristic acid chain, and it is esterified with methanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-(3)-Benzyloxy Myristic Acid Methyl Ester typically involves the esterification of myristic acid with methanol in the presence of an acid catalyst. The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the myristic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid. The benzyloxy group introduction can be carried out using automated synthesis equipment to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
R-(3)-Benzyloxy Myristic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Myristyl alcohol derivatives.
Substitution: Various substituted myristic acid esters.
科学的研究の応用
R-(3)-Benzyloxy Myristic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a model compound for lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of R-(3)-Benzyloxy Myristic Acid Methyl Ester involves its interaction with cellular membranes and enzymes. The benzyloxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes. The ester group can be hydrolyzed by esterases, releasing the active myristic acid derivative, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl Myristate: A simple ester of myristic acid without the benzyloxy group.
Methyl Palmitate: An ester of palmitic acid, another long-chain saturated fatty acid.
Methyl Stearate: An ester of stearic acid, a longer-chain saturated fatty acid.
Uniqueness
R-(3)-Benzyloxy Myristic Acid Methyl Ester is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C22H36O3 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
methyl 3-phenylmethoxytetradecanoate |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3 |
InChIキー |
DSQRYVDYSWWRDB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(CC(=O)OC)OCC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













